2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone
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Overview
Description
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone is an organic compound characterized by the presence of an amino group and a benzo[d][1,3]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone typically involves the reaction of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-carbaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-Amino-4H-benzo[b]pyrans: Compounds with a similar benzo[d][1,3]dioxin core but different functional groups.
Uniqueness
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-12(2)15-7-8-4-3-5-9(10(14)6-13)11(8)16-12/h3-5H,6-7,13H2,1-2H3 |
InChI Key |
KIPHKEULLRGMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C(=CC=C2)C(=O)CN)C |
Origin of Product |
United States |
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